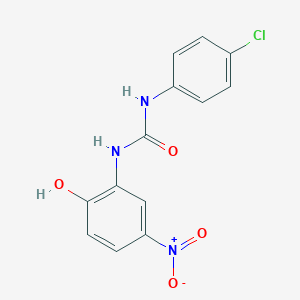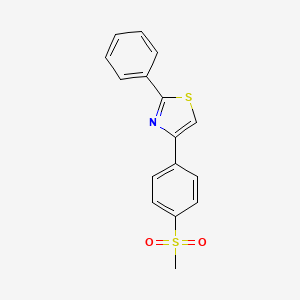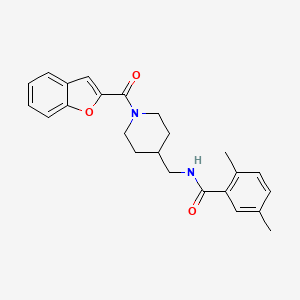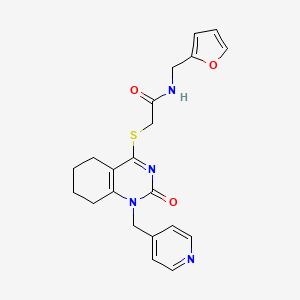
1-(4-氯苯基)-3-(2-羟基-5-硝基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to “1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea,” often involves innovative strategies to enhance yields, reduce environmental impact, and avoid racemization. For instance, the utilization of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement represents a notable method for the synthesis of ureas from carboxylic acids. This method achieves good yields under milder conditions and is compatible with various protecting groups, demonstrating an environmentally friendly and cost-effective approach (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives reveals insights into their potential interactions and stability. For example, in a related compound, “1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea,” the two substituent benzene rings are nearly coplanar, facilitating cyclic intermolecular associations through urea–nitro N—H⋯O hydrogen bonds. This structural configuration contributes to the formation of a chain structure in the crystal, highlighting the significance of molecular structure in understanding the compound's properties and reactivity (Sun, Li, & Yang, 2010).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives, including “1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea,” can be elucidated through studies on similar compounds. For instance, the nitrosation of ureas under acidic conditions to produce nitrosoureas illustrates a key chemical reaction, demonstrating the potential for generating various isomers and exploring their reactivity and applications (Kamiya & Sueyoshi, 1983).
Physical Properties Analysis
The physical properties of urea derivatives are crucial for their characterization and application. Research on similar compounds provides valuable information on properties like solubility, melting points, and crystalline structure. The detailed analysis of the crystal and molecular structure of such compounds through techniques like X-ray diffraction offers insights into their stability, conformation, and potential interactions (Savant et al., 2015).
Chemical Properties Analysis
The chemical properties of “1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea” can be inferred from studies on related urea derivatives. For example, the synthesis and characterization of N,N-diarylureas from nitroarenes and aminoarenes under carbon monoxide illustrate the catalytic processes that could be applicable to the compound . This highlights the importance of understanding the mechanisms behind the synthesis and potential reactivity of such compounds (Tsuji, Takeuchi, & Watanabe, 1985).
科学研究应用
抑菌性能
已对1-(4-氯苯基)-3-(2-羟基-5-硝基苯基)脲进行了抑菌性能研究。研究表明,类似结构的化合物,其中苯环被氯、硝基和羟基等基团取代,表现出抑菌活性。这些化合物在低浓度下对金黄色葡萄球菌特别有效,表明在对抗细菌感染方面具有潜在用途(Micich, 1982)。
与阴离子的相互作用
该化合物与阴离子之间展现出有趣的相互作用。对类似脲衍生物的研究表明,这些化合物可以与各种氧阴离子形成络合物。这种相互作用可以在阴离子传感或分离过程中得到利用(Boiocchi et al., 2004)。
氢键和结构研究
该化合物形成氢键的能力一直是研究的课题。对类似N,N-二甲基-N-芳基脲的研究为了解这些化合物的氢键能力和分子构象提供了见解。这些信息对于理解类似脲衍生物的结构和化学性质是宝贵的(Kołodziejski等,1993)。
光降解和水解
对替代脲类杀虫剂的光降解和水解进行了调查,其中包括具有类似结构的化合物,为评估这些化合物的环境稳定性和降解机制提供了见解。这些研究对于评估这些化合物的环境影响至关重要(Gatidou & Iatrou, 2011)。
腐蚀抑制
已对类似化合物作为缓蚀剂的有效性进行了研究。这些研究表明,这类化合物在保护像钢这样的金属在酸性环境中具有潜力,使其在工业应用中备受关注(Bahrami & Hosseini, 2012)。
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-7-10(17(20)21)5-6-12(11)18/h1-7,18H,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLJFOIIQIGDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)
![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)
![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)
![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)
![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)